molecular formula C8H9N3S B1367439 1-Azido-2-(ethanesulfonyl)benzene

1-Azido-2-(ethanesulfonyl)benzene

Cat. No.: B1367439
M. Wt: 179.24 g/mol
InChI Key: JBMWZKAUAUQTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azido-2-(ethanesulfonyl)benzene is an aromatic compound featuring an azide (-N₃) group at the 1-position and an ethanesulfonyl (-SO₂C₂H₅) group at the 2-position of the benzene ring. The ethanesulfonyl moiety imparts strong electron-withdrawing characteristics, influencing reactivity in cycloaddition, substitution, and organocatalytic reactions.

Properties

IUPAC Name

1-azido-2-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-2-12-8-6-4-3-5-7(8)10-11-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMWZKAUAUQTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Azido-2-(ethylsulfanyl)benzene Derivatives

  • Structure : Replace the sulfonyl (-SO₂-) group with sulfanyl (-S-), as seen in compounds like 2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene (C₁₀H₁₃N₃S) and 2-(Azidomethyl)-4-chloro-1-(ethylsulfanyl)benzene (C₉H₁₀ClN₃S) .
  • Reactivity : The sulfanyl group is less electron-withdrawing than sulfonyl, reducing the ring’s electrophilicity. This results in slower cycloaddition kinetics compared to sulfonyl-containing analogs.
  • Applications : Primarily used in DA-mediated cyclizations to synthesize dihydrobenzothiophene derivatives .

1-Azido-2-(trifluoromethyl)benzene

  • Structure : Trifluoromethyl (-CF₃) replaces ethanesulfonyl (-SO₂C₂H₅) .
  • Electronic Effects : -CF₃ is a strong electron-withdrawing group but lacks the sulfonyl group’s capacity for hydrogen bonding.
  • Stability : Exhibits higher thermal stability due to the inert C-F bonds, whereas the sulfonyl group may participate in hydrolysis under acidic/basic conditions.
  • Applications : Used in click chemistry and as a precursor for fluorinated pharmaceuticals .

1-Azido-2-halobenzenes (Cl, Br, I)

  • Structure : Halogens (Cl, Br) replace the ethanesulfonyl group, e.g., 1-Azido-2-chlorobenzene (C₆H₄ClN₃) and 1-Azido-2-bromobenzene (C₆H₄BrN₃) .
  • Reactivity : Halogens act as leaving groups, enabling nucleophilic aromatic substitution (NAS) reactions. In contrast, sulfonyl groups are poor leaving groups but enhance NAS via electron withdrawal.
  • Safety : Azido-halobenzenes pose explosion risks due to the combination of azide and halogen .

1-Azido-2-(propargyloxy)benzene

  • Structure : Propargyloxy (-O-C≡CH) substituent at the 2-position (C₉H₇N₃O) .
  • Reactivity : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazoles. The ethanesulfonyl analog is less suited for CuAAC but may undergo Staudinger or Huisgen reactions.
  • Applications : Key in bioconjugation and polymer chemistry .

Comparative Data Table

Compound Substituent Electronic Effect Key Reactivity Applications
1-Azido-2-(ethanesulfonyl)benzene -SO₂C₂H₅ Strong EWG, hydrogen bonder Cyclization, organocatalysis Heterocycle synthesis, drug design
1-Azido-2-(ethylsulfanyl)benzene -S-C₂H₅ Moderate EWG DA-mediated cyclization Benzothiophene synthesis
1-Azido-2-(trifluoromethyl)benzene -CF₃ Strong EWG, hydrophobic Click chemistry, fluorination Fluorinated APIs
1-Azido-2-chlorobenzene -Cl Moderate EWG, leaving group Nucleophilic substitution Agrochemical intermediates
1-Azido-2-(propargyloxy)benzene -O-C≡CH Alkyne functionality CuAAC, triazole formation Bioconjugation

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